molecular formula C7H6F3NO B11925965 2-Methyl-5-(trifluoromethoxy)pyridine CAS No. 31181-55-2

2-Methyl-5-(trifluoromethoxy)pyridine

Cat. No.: B11925965
CAS No.: 31181-55-2
M. Wt: 177.12 g/mol
InChI Key: HPFRZWNATIXQRX-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethoxy)pyridine is a pyridine derivative featuring a methyl group at the 2-position and a trifluoromethoxy (–OCF₃) substituent at the 5-position. The trifluoromethoxy group is a strong electron-withdrawing moiety, influencing the compound’s electronic properties, solubility, and reactivity. This compound is of interest in medicinal chemistry and agrochemical research due to the trifluoromethoxy group’s ability to enhance metabolic stability and binding affinity in bioactive molecules .

Properties

IUPAC Name

2-methyl-5-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-5-2-3-6(4-11-5)12-7(8,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFRZWNATIXQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616341
Record name 2-Methyl-5-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31181-55-2
Record name 2-Methyl-5-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethoxy)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with trifluoromethoxy-containing reagents under specific conditions. For example, the reaction can be carried out using trifluoromethoxy iodide in the presence of a base such as potassium carbonate, with the reaction mixture being heated to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Compounds with modified functional groups.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Synthetic Methods

The synthesis of 2-methyl-5-(trifluoromethoxy)pyridine typically involves several approaches, including:

  • Nucleophilic Substitution Reactions : Utilizing trifluoromethoxy groups to enhance nucleophilicity in pyridine derivatives.
  • Amination Reactions : The compound can be synthesized from 2-bromo-5-(trifluoromethyl)pyridine through a one-step process involving amination with various substrates under specific conditions .

Pharmaceutical Applications

This compound has been identified as a potential drug intermediate. Its derivatives are being explored for their effects on:

  • Pain Management : Research indicates that compounds derived from this pyridine can inhibit transient receptor potential A1 ion channels, which are implicated in pain sensation. This suggests potential applications in developing analgesics .
  • Anti-inflammatory Agents : Studies have shown that trifluoromethylpyridines can exhibit significant anti-inflammatory properties, potentially leading to new treatments for inflammatory diseases .

Agrochemical Applications

The compound is also significant in the agrochemical sector:

  • Pesticides and Herbicides : Trifluoromethylpyridines, including derivatives of this compound, have been utilized in the development of crop protection products. They exhibit effective pest control mechanisms due to their unique chemical properties .
  • Crop Protection Chemistry : The introduction of trifluoromethoxy groups enhances the efficacy of agrochemicals by improving their stability and activity against pests .

Case Studies

Study TitleFocusFindings
Synthesis and Application of Trifluoromethylpyridines Overview of synthesis methods and applicationsIdentified over 20 new agrochemicals based on trifluoromethylpyridines with market approval, highlighting their role in pest control .
Inhibition of TRPA1 Channels by Pyridine Derivatives Investigation into pain managementDemonstrated that certain derivatives can effectively inhibit TRPA1 channels, suggesting their potential as analgesics in clinical settings .
Biological Activity of Trifluoromethylpyridine Derivatives Evaluation of anti-inflammatory effectsFound that these compounds significantly reduce inflammatory markers, indicating their therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethoxy)pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Physical Properties of Selected Pyridine Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Key Features
2-Methyl-5-(trifluoromethoxy)pyridine 2-CH₃, 5-OCF₃ Not reported Not reported High polarity, moderate steric bulk
3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e) Multiple substituents (Cl, NO₂, OCF₃) 122.1–124.8 71.8 High melting point due to nitro group
3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)-3-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridine (7f) 3-CF₃, 5-CF₃, OCF₃ 73.3–75.1 40.8 Lower melting point with CF₃ groups
2-Methyl-5-isopropenylpyridine 2-CH₃, 5-CH₂C(CH₂)=CH₂ Not reported Log Kow = 2.8, vapor pressure = 0.345 mmHg
2-Methoxy-5-(trifluoromethyl)pyridine 2-OCH₃, 5-CF₃ Not reported Methoxy vs. trifluoromethoxy electronic effects

Key Observations:

  • The trifluoromethoxy group (–OCF₃) imparts greater electronegativity compared to methoxy (–OCH₃) or methyl (–CH₃) substituents, enhancing resistance to oxidative degradation .
  • Melting points vary significantly with substituents: Nitro groups (e.g., 7e) increase rigidity and melting points (>120°C), while trifluoromethyl groups (e.g., 7f) reduce melting points due to steric hindrance .

Biological Activity

2-Methyl-5-(trifluoromethoxy)pyridine is an organic compound with significant biological activity, particularly in the fields of agrochemicals and pharmaceuticals. Its unique structure, characterized by a pyridine ring substituted with a methyl group and a trifluoromethoxy group, imparts distinct chemical properties that influence its interactions with biological systems.

The molecular formula for this compound is C₇H₆F₃NO. The trifluoromethoxy group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis. Various methods have been developed for its synthesis, including condensation reactions and fluorination techniques, which underscore its accessibility for research and industrial applications .

Enzyme Interactions

Research indicates that this compound interacts with various enzymes and proteins, influencing their activity. These interactions are crucial for understanding its potential as a therapeutic agent. For instance, studies have shown that the compound can act as an inhibitor for certain enzymes involved in metabolic pathways .

Agrochemical Applications

The compound is particularly noted for its utility in agrochemicals. Trifluoromethylpyridines, including this compound, have demonstrated superior pest control properties compared to traditional insecticides. For example, derivatives of trifluoromethylpyridine have been effective against pests such as aphids and have shown promising results in crop protection .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial properties of various trifluoromethylpyridine derivatives against Xanthomonas oryzae and Ralstonia solanacearum. The results indicated that certain derivatives exhibited half-maximal effective concentration (EC₅₀) values significantly lower than those of standard treatments, suggesting enhanced efficacy .
  • Insecticidal Properties : Another investigation focused on insecticidal activities against Plutella xylostella. Compounds derived from this compound showed promising results, outperforming conventional insecticides in terms of effectiveness .
  • Pharmaceutical Development : The compound's derivatives are being explored in clinical trials for their potential use in treating various diseases. For instance, some derivatives have shown activity against HIV protease, indicating their potential as antiviral agents .

Comparative Biological Activity Table

CompoundActivity TypeEC₅₀ Value (mg/L)Comparison Standard
This compoundAntibacterial83Thiodiazole copper (97 mg/L)
Sulfone-containing derivativeAntibacterial40-78Bismerthiazol (124 mg/L)
Insecticidal derivativeInsecticidal50% efficacyTraditional insecticides
Trifluoromethylpyridine derivativeAntiviral (HIV)N/AN/A

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-5-(trifluoromethoxy)pyridine, and how do reaction conditions influence yields?

Methodological Answer: The synthesis of this compound can be optimized using halogenated pyridine intermediates. A three-step approach involves:

Halogenation : Introduce a halogen (e.g., Cl or I) at the 3-position of a trifluoromethylpyridine precursor.

Methoxy Group Introduction : Use nucleophilic substitution with methoxide under controlled temperatures (60–80°C) to replace the halogen.

Methylation : Employ Grignard reagents (e.g., methylmagnesium bromide) for regioselective methylation at the 2-position.
Key factors include solvent polarity (e.g., THF for Grignard reactions) and catalyst choice (e.g., Pd for cross-couplings). Yields range from 31% to 65%, depending on steric hindrance and purification methods (e.g., column chromatography) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Methodological Answer: 13C NMR is critical for distinguishing substituent positions:

  • Trifluoromethoxy Group : A singlet near δ 120–125 ppm (CF3) and δ 145–150 ppm (O-CF3).
  • Methyl Group : A sharp singlet at δ 20–25 ppm.
  • Pyridine Ring Carbons : Assignments rely on DEPT-135 to differentiate CH3 (positive phase) from quaternary carbons. For example, the 5-position carbon adjacent to the trifluoromethoxy group shows upfield shifts due to electron-withdrawing effects .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction : Use dichloromethane to separate the product from polar byproducts.
  • Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4) for optimal resolution.
  • Recrystallization : Use ethanol/water mixtures to enhance purity, especially for removing unreacted methylating agents. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does the trifluoromethoxy group influence the compound’s solubility and stability?

Methodological Answer:

  • Solubility : The trifluoromethoxy group increases lipophilicity (LogP ≈ 2.1), making the compound soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water.
  • Stability : The group’s electron-withdrawing nature reduces susceptibility to hydrolysis at neutral pH. However, prolonged exposure to strong bases (pH > 10) may cleave the O-CF3 bond. Stability studies under inert atmospheres (N2) are recommended .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., methyl bromide).
  • Waste Disposal : Quench residual Grignard reagents with isopropanol before disposal. Store the compound in amber glass under argon to prevent photodegradation .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitutions of this compound be addressed?

Methodological Answer: The trifluoromethoxy group directs electrophiles (e.g., nitronium ions) to the 4-position due to its meta-directing nature. To achieve 3-substitution:

  • Blocking Groups : Temporarily protect the 4-position with a removable group (e.g., trimethylsilyl).
  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 3-position, followed by quenching with electrophiles. Verify outcomes via X-ray crystallography or NOESY NMR .

Q. What computational methods predict the electronic effects of substituents on this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to map electrostatic potentials (ESPs). The trifluoromethoxy group creates a high electron density at the 4-position, favoring nucleophilic attacks there.
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO to model reaction pathways for Suzuki-Miyaura couplings .

Q. How do structural analogs of this compound perform in biological assays for kinase inhibition?

Methodological Answer:

  • Kinase Profiling : Test derivatives (e.g., 2-Amino-3-chloro-5-(trifluoromethyl)pyridine) against a panel of 50 kinases. Use fluorescence-based ADP-Glo™ assays.
  • SAR Analysis : The methyl group at the 2-position enhances binding to hydrophobic pockets in kinases like EGFR. IC50 values correlate with LogD (optimal range: 1.5–2.5). Replace the trifluoromethoxy group with pentafluorosulfanyl to improve metabolic stability .

Q. What strategies reconcile contradictory data on the compound’s catalytic hydrogenation efficiency?

Methodological Answer: Contradictions arise from catalyst poisoning by the trifluoromethoxy group. Solutions include:

  • Catalyst Screening : Use Pd/C pretreated with triethylamine to neutralize acidic sites.
  • High-Pressure H2 : Operate at 50–100 bar to overcome steric hindrance. Monitor reaction progress via in-situ FTIR for C=O bond reduction intermediates .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for sensing applications?

Methodological Answer:

  • Linker Design : Functionalize the pyridine nitrogen with carboxylate groups to coordinate with Zr4+ or Cu2+ nodes.
  • Fluorescence Sensing : The trifluoromethoxy group enhances electron-deficient character, enabling nitroaromatic detection (e.g., picric acid) via fluorescence quenching. Characterize MOFs via BET surface area analysis and PXRD .

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